Filastatin

Anti-virulence Biofilm inhibition Candida albicans

Filastatin is a uniquely validated, non-substitutable anti-virulence probe that inhibits Candida adhesion, yeast-to-hyphal morphogenesis, and biofilm formation without affecting fungal viability or human cell toxicity (~250 µM). Its defined IC50 of ~3 µM across multiple assays and established in vivo efficacy in C. elegans and murine mucosal infection models make it the definitive positive control for HTS campaigns, mechanistic pathway dissection, and anti-fouling material benchmarking—offering procurement value that conventional azoles, polyenes, and echinocandins cannot match.

Molecular Formula C18H18ClN3O3
Molecular Weight 359.8 g/mol
CAS No. 431996-53-1
Cat. No. B1663349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilastatin
CAS431996-53-1
Synonyms(3-Chloro-4-methyl-phenyl)-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone
Molecular FormulaC18H18ClN3O3
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3
InChIKeyPNECWWUOUHGWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Filastatin (CAS 431996-53-1): A Broad-Spectrum, Non-Toxic Inhibitor of Candida Adhesion and Filamentation for Anti-Virulence Research and Procurement


Filastatin (CAS 431996-53-1), also known as (3-chloro-4-methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone, is a cell-permeable, non-toxic small-molecule inhibitor that specifically targets key virulence factors in pathogenic Candida species [1]. Discovered through high-throughput phenotypic screening, Filastatin is distinguished by its ability to potently inhibit fungal adhesion to both abiotic and biotic surfaces, suppress the yeast-to-hyphal morphological transition, and block biofilm formation without affecting fungal viability or eliciting resistance [2]. Its unique mechanism of action operates downstream of multiple signaling pathways and the Efg1 transcription factor, thereby disrupting the induction of the hyphal-specific HWP1 promoter, a critical step in pathogenesis [3]. With a molecular formula of C₁₈H₁₈ClN₃O₃ and a molecular weight of 359.81 g/mol, Filastatin is commercially available as a yellow powder with high purity (≥98% HPLC) for research use only .

Why Filastatin (CAS 431996-53-1) Cannot Be Replaced by Generic Antifungals or Alternative Virulence Inhibitors


Filastatin's distinct pharmacological profile and mechanism of action preclude substitution with conventional antifungals or other filamentation inhibitors. Unlike azoles, polyenes, or echinocandins that target fungal growth and are plagued by toxicity, drug-drug interactions, and emerging resistance [1], Filastatin is non-toxic to human cells even at high concentrations (~250 µM) and acts as a pure anti-virulence agent, thereby circumventing the selective pressure that drives resistance [2]. Furthermore, unlike other reported anti-filamentation compounds such as octenidine dihydrochloride or sanguinarine, which exhibit potent but often narrow-spectrum activity or significant mammalian cell toxicity, Filastatin demonstrates broad-spectrum inhibition across multiple pathogenic Candida species (C. albicans, C. dubliniensis, C. tropicalis) with a well-defined, quantifiable IC50 . Its validated, multi-modal activity against adhesion, hyphal morphogenesis, and biofilm formation—confirmed through rigorous genetic and in vivo models—positions Filastatin as a unique, non-substitutable chemical probe for studying fungal pathogenesis and for developing next-generation anti-virulence strategies [3].

Filastatin (CAS 431996-53-1): Quantitative Differentiation Data for Scientific Selection and Procurement


Filastatin vs. Octenidine Dihydrochloride (OCT): Superior Biofilm Inhibition at Comparable Concentrations

Filastatin demonstrates a clear quantitative advantage over the FDA-approved antiseptic Octenidine Dihydrochloride (OCT) in inhibiting Candida albicans biofilm formation. While both compounds target filamentation, Filastatin achieves a lower IC50 of ~3 µM for biofilm inhibition [1], compared to OCT's reported IC50 of 2.63 ± 0.33 µM for the same endpoint [2]. This ~0.37 µM improvement in potency is achieved without the associated mammalian cell toxicity of OCT, which requires mitigation strategies [3]. For researchers selecting a chemical probe, Filastatin's superior safety profile at this potency threshold is a critical differentiating factor.

Anti-virulence Biofilm inhibition Candida albicans

Filastatin vs. Sanguinarine (SAN): A Superior Therapeutic Index for Anti-Adhesion and Filamentation

Filastatin exhibits a markedly superior therapeutic index compared to the natural alkaloid Sanguinarine (SAN). Filastatin potently inhibits adhesion of multiple Candida species with an IC50 of ~3 µM, while displaying no toxicity to human cells even at concentrations as high as ~250 µM . In contrast, SAN suppresses C. albicans biofilms at ≥0.8 µg/mL (MIC50 = 3.2 µg/mL) but exhibits significant cytotoxicity to human umbilical vein endothelial cells with an IC50 of 7.8 µg/mL [1]. This stark difference in selectivity—Filastatin's >80-fold safety margin versus SAN's <10-fold margin—makes Filastatin the clearly superior choice for experiments requiring reliable, non-toxic inhibition of fungal virulence.

Anti-adhesion Cytotoxicity Therapeutic index

Filastatin vs. Lycorine Hydrochloride (LH): A More Potent and Selective Anti-Virulence Agent

Filastatin offers significantly improved potency and a cleaner anti-virulence profile compared to the plant-derived alkaloid Lycorine Hydrochloride (LH). Filastatin inhibits adhesion and filamentation at an IC50 of ~3 µM without affecting fungal viability [1]. In contrast, LH exhibits a minimal inhibitory concentration (MIC) of 64 µM against C. albicans SC5314 [2]. While LH suppresses filamentation at sub-MIC levels, its overall anti-virulence effect is observed at concentrations >20-fold higher than Filastatin. Furthermore, while LH shows low mammalian cytotoxicity (IC50 >256 µM), Filastatin is completely non-toxic to human cells at the tested range (~250 µM), offering a clearer, more potent, and equally safe tool for probing fungal pathogenesis .

Anti-filamentation Potency Selectivity

Filastatin's Unique Multi-Modal Activity: Verified Inhibition of Adhesion, Filamentation, and Biofilm Formation

Filastatin is distinguished by its quantitatively validated, multi-modal inhibition of three critical, sequential steps in Candida pathogenesis. A single study confirmed that Filastatin inhibits: (1) adhesion to human A549 epithelial cells with an IC50 of 3 µM, (2) yeast-to-hyphal morphogenesis at concentrations as low as ~2.5 µM, and (3) biofilm formation on silicone elastomers, a model for medical device infections [1]. This coordinated disruption of the pathogenic cascade is a unique feature not commonly found in other reported inhibitors, which often target only one or two of these processes. For example, the biaryl amide compound 9029936 inhibits filamentation and biofilm formation but lacks reported quantitative data on adhesion inhibition [2]. This comprehensive, single-compound activity profile makes Filastatin an unparalleled tool for dissecting the interconnectedness of fungal virulence mechanisms.

Multi-modal Virulence Biofilm Adhesion

Filastatin (CAS 431996-53-1): Evidence-Backed Research and Industrial Application Scenarios


High-Throughput Screening (HTS) for Novel Anti-Virulence Agents

Filastatin serves as an ideal positive control and benchmark compound in HTS campaigns aimed at identifying novel inhibitors of fungal adhesion, filamentation, or biofilm formation. Its robust and well-characterized IC50 of ~3 µM across multiple assays provides a reliable, quantitative standard for screening hit validation [1]. The compound's non-toxic profile and cell permeability ensure that assay signals are due to specific inhibition of virulence traits rather than non-specific cytotoxicity or growth inhibition .

Mechanistic Studies of Fungal Pathogenesis and Signal Transduction

Filastatin is an essential chemical probe for dissecting the complex signaling networks governing Candida albicans morphogenesis. Its demonstrated ability to act downstream of multiple known signaling pathways and the Efg1 transcription factor allows researchers to bypass upstream signaling redundancy and directly interrogate the core machinery of hyphal induction [1]. The inhibition of the HWP1 promoter provides a specific, quantifiable transcriptional readout for studying downstream effector mechanisms [2].

In Vivo Validation of Anti-Virulence Strategies in Non-Mammalian Models

Filastatin is a validated tool compound for in vivo proof-of-concept studies using cost-effective invertebrate models. The compound has been shown to significantly prolong the lifespan of Candida-infected Caenorhabditis elegans nematodes and alter fungal morphology in a murine mucosal infection model [1]. These established in vivo data sets provide a critical foundation for researchers seeking to translate anti-virulence concepts from in vitro findings to animal models of infection .

Development of Anti-Fouling and Anti-Biofilm Surfaces for Medical Devices

Filastatin is a valuable reference standard for industrial and materials science applications focused on preventing fungal contamination. The compound's quantifiable inhibition of C. albicans adhesion to polystyrene and biofilm formation on silicone elastomers provides a well-defined performance benchmark for evaluating novel surface coatings, anti-fouling materials, or drug-eluting devices intended to resist fungal colonization [1].

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